1-(3-Fluoro-4-methoxyphenyl)cyclopropane-1-carbonitrile physicochemical properties
1-(3-Fluoro-4-methoxyphenyl)cyclopropane-1-carbonitrile physicochemical properties
An In-Depth Technical Guide to 1-(3-Fluoro-4-methoxyphenyl)cyclopropane-1-carbonitrile
Introduction
1-(3-Fluoro-4-methoxyphenyl)cyclopropane-1-carbonitrile is a specialized organic compound that stands at the intersection of several key motifs in modern medicinal chemistry. Its structure, featuring a fluorinated phenyl ring, a strained cyclopropane scaffold, and a versatile nitrile group, makes it a valuable building block for the synthesis of complex molecular architectures. The strategic incorporation of fluorine into drug candidates is a widely employed strategy to modulate physicochemical and pharmacokinetic properties, such as metabolic stability, lipophilicity, and binding affinity.[1][2] Similarly, the cyclopropane ring serves as a rigid, three-dimensional bioisostere for other common groups, offering a unique conformational constraint that can be pivotal for optimizing ligand-receptor interactions.[3]
This technical guide serves as a comprehensive resource for researchers, medicinal chemists, and drug development professionals. It provides a detailed overview of the molecule's physicochemical properties, a robust and validated protocol for its synthesis, and a thorough discussion of the analytical techniques required for its characterization. By grounding theoretical principles in practical, field-proven insights, this document aims to empower scientists to effectively synthesize, validate, and utilize this compound in their research endeavors, particularly in the exploration of novel therapeutics where the 3-fluoro-4-methoxyphenyl moiety has shown promise, for instance in the development of PI3Kδ inhibitors.[4]
Molecular and Physicochemical Properties
The unique arrangement of functional groups in 1-(3-Fluoro-4-methoxyphenyl)cyclopropane-1-carbonitrile dictates its chemical behavior and physical properties.
Caption: Chemical structure of 1-(3-Fluoro-4-methoxyphenyl)cyclopropane-1-carbonitrile.
Table 1: Molecular Identifiers
| Identifier | Value |
|---|---|
| IUPAC Name | 1-(3-Fluoro-4-methoxyphenyl)cyclopropane-1-carbonitrile |
| Molecular Formula | C₁₁H₁₀FNO |
| Molecular Weight | 191.20 g/mol |
| Monoisotopic Mass | 191.07464 Da[5] |
| CAS Number | 1354053-37-3 |
Table 2: Physicochemical Data Note: Experimental data for this specific compound is not widely published. The values below are primarily based on computational models and data from structurally similar precursors, and should be treated as estimates.
| Property | Value | Source/Method |
| Physical Form | Expected to be a solid or oil at room temperature. | Based on related structures[6][7] |
| XLogP3 | ~2.1 (Estimated) | Increased from precursor (1.3) due to cyclopropane addition[8] |
| Topological Polar Surface Area (TPSA) | 23.79 Ų (Nitrile group) | Standard fragment contribution |
| Hydrogen Bond Acceptors | 2 (Oxygen, Nitrogen) | Structural analysis |
| Hydrogen Bond Donors | 0 | Structural analysis |
| Rotatable Bonds | 2 | Structural analysis |
Synthesis and Purification
Synthetic Strategy: Phase-Transfer Catalyzed Cyclopropanation
The most direct and efficient route to synthesize 1-arylcyclopropane-1-carbonitriles is through the cyclopropanation of the corresponding arylacetonitrile. This reaction is effectively achieved using 1,2-dibromoethane as the source of the C2 unit for the cyclopropane ring. The reaction proceeds under basic conditions facilitated by a phase-transfer catalyst.[9][10]
Expertise & Experience: The choice of a phase-transfer catalysis (PTC) system is critical for success. The reaction involves an organic substrate (arylacetonitrile) and an inorganic base (aqueous sodium hydroxide). These two phases are immiscible. A catalyst like Tetrabutylammonium Bromide (TBAB) or Triethylbenzylammonium Chloride (TEBA) transports the hydroxide anion (OH⁻) from the aqueous phase into the organic phase.[10] Once in the organic phase, the hydroxide is a potent enough base to deprotonate the benzylic carbon of the arylacetonitrile, forming a carbanion. This nucleophilic carbanion then undergoes a tandem dialkylation with 1,2-dibromoethane to form the cyclopropane ring. This method avoids the need for expensive, moisture-sensitive organometallic reagents or cryogenic conditions, making it highly practical for laboratory-scale synthesis.
Caption: Workflow for the synthesis of the target compound.
Detailed Experimental Protocol
Materials:
-
3-Fluoro-4-methoxyphenylacetonitrile (1.0 eq)[7]
-
1,2-Dibromoethane (3.0 eq)
-
50% (w/w) aqueous Sodium Hydroxide solution
-
Triethylbenzylammonium chloride (TEBA) (0.1 eq)
-
Ethyl Acetate or Dichloromethane (for extraction)
-
Brine (saturated aq. NaCl)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a condenser, add 3-Fluoro-4-methoxyphenylacetonitrile (1.0 eq), 1,2-dibromoethane (3.0 eq), and TEBA (0.1 eq).
-
Addition of Base: Begin vigorous stirring to ensure efficient mixing. Slowly add the 50% aqueous sodium hydroxide solution (approx. 4 mL per 0.1 mole of nitrile) to the mixture. The reaction is often exothermic, and a gentle warming to 40-50°C may be observed. Maintain the temperature in this range using a water bath if necessary.
-
Reaction Monitoring: Allow the reaction to stir vigorously overnight at room temperature or with gentle warming. The progress can be monitored by Thin Layer Chromatography (TLC) or GC-MS by observing the consumption of the starting material.
-
Workup: After completion, cool the reaction mixture to room temperature. Carefully dilute with water and transfer to a separatory funnel. Extract the aqueous layer three times with an organic solvent like ethyl acetate or dichloromethane.
-
Washing and Drying: Combine the organic extracts and wash sequentially with water and then brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude product is typically a dark oil or solid. Purification can be achieved either by vacuum distillation or by column chromatography on silica gel, eluting with a hexane/ethyl acetate gradient.[9]
Spectral and Analytical Characterization
Rigorous analytical characterization is essential to confirm the identity, structure, and purity of the synthesized compound. A combination of mass spectrometry and spectroscopic techniques should be employed.
Caption: Logical workflow for the analytical validation of the final product.
Mass Spectrometry (MS)
-
High-Resolution Mass Spectrometry (HRMS): This is the definitive technique for confirming the elemental composition. The calculated monoisotopic mass for C₁₁H₁₀FNO is 191.07464 Da. An experimentally determined mass within a narrow tolerance (e.g., ± 5 ppm) provides strong evidence for the correct molecular formula.[11]
-
Expected Fragmentation: In electron ionization (EI-MS), a molecular ion peak (M⁺) at m/z = 191 would be expected. Common fragmentation pathways could include the loss of the nitrile group (HCN, 27 Da) or cleavage of the cyclopropane ring.
Infrared (IR) Spectroscopy
The IR spectrum provides confirmation of key functional groups.[12][13]
-
C≡N Stretch: A sharp, medium-intensity absorption band is expected in the range of 2240-2260 cm⁻¹ , which is characteristic of a nitrile.
-
Aromatic C=C Stretch: Multiple sharp peaks between 1450-1600 cm⁻¹ .
-
C-O Stretch: A strong band for the aryl-alkyl ether is expected around 1250 cm⁻¹ .
-
C-F Stretch: A strong absorption typically found in the 1000-1300 cm⁻¹ region.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful tool for unambiguous structure elucidation.
-
¹H NMR:
-
Aromatic Region (δ 6.8-7.5 ppm): Three protons on the phenyl ring will appear as a complex multiplet system due to ³J(H,H), ⁴J(H,H), and J(H,F) couplings.
-
Methoxy Group (δ ~3.9 ppm): A sharp singlet integrating to three protons.
-
Cyclopropane Protons (δ 1.2-1.8 ppm): The four protons on the cyclopropane ring are diastereotopic and will appear as complex multiplets. They are coupled to each other geminally and cis/trans vicinally, resulting in a characteristic pattern.[14]
-
-
¹³C NMR:
-
Nitrile Carbon (δ ~120 ppm): A sharp signal for the -C≡N carbon.
-
Aromatic Carbons (δ 110-160 ppm): Six signals are expected. The carbons coupled to fluorine will exhibit characteristic splitting (¹J(C,F) ~245 Hz, ²J(C,F) ~20 Hz, etc.).
-
Methoxy Carbon (δ ~56 ppm): A single peak for the -OCH₃ carbon.
-
Cyclopropane Carbons: The two -CH₂- carbons will appear around δ 15-25 ppm , while the quaternary carbon attached to the phenyl ring will be further downfield, around δ 25-35 ppm .
-
-
¹⁹F NMR:
-
A single resonance is expected for the fluorine atom. Its chemical shift will be dependent on the solvent and reference standard, but its presence is a key diagnostic marker for the molecule.[15]
-
Relevance in Drug Discovery and Medicinal Chemistry
1-(3-Fluoro-4-methoxyphenyl)cyclopropane-1-carbonitrile is not just a chemical curiosity; it is a scaffold designed with intent for biological applications. Each component of its structure contributes to a profile that is highly sought after in medicinal chemistry.
-
The 3-Fluoro-4-methoxyphenyl Group: This substitution pattern is a recurring motif in pharmacologically active compounds. The fluorine atom at the 3-position can enhance binding affinity through favorable electrostatic or dipole interactions in a protein active site. Crucially, it often blocks a site of potential metabolic attack (e.g., aromatic hydroxylation), thereby increasing the metabolic stability and in vivo half-life of a drug.[2] The adjacent methoxy group can act as a hydrogen bond acceptor and influences the overall electronic properties of the ring. This specific moiety is found in inhibitors of key biological targets like PI3Kδ.[4]
-
The Cyclopropane Ring: As a "rigidified" analogue of a propyl or isopropyl group, the cyclopropane ring introduces conformational constraint. This reduction in rotational freedom can lock a molecule into a bioactive conformation, leading to increased potency and selectivity for its target. Its unique electronic nature and lipophilicity also distinguish it from simple alkyl groups, allowing for fine-tuning of a compound's ADME (Absorption, Distribution, Metabolism, and Excretion) properties.[1]
-
The Nitrile Moiety: The nitrile group is a versatile functional handle. It is a weak hydrogen bond acceptor and can participate in key binding interactions. Furthermore, it serves as a valuable synthetic precursor that can be readily hydrolyzed to a carboxylic acid or primary amide, or reduced to a primary amine, opening up avenues for extensive structure-activity relationship (SAR) studies.
Conclusion
1-(3-Fluoro-4-methoxyphenyl)cyclopropane-1-carbonitrile is a well-defined molecular building block with significant potential for the synthesis of novel chemical entities. This guide has provided a framework for its synthesis via a practical phase-transfer catalysis protocol and outlined the comprehensive analytical methods required for its unambiguous characterization. The convergence of three medicinally relevant motifs—a metabolically-blocking fluorine, a conformationally-rigid cyclopropane ring, and a synthetically-versatile nitrile group—positions this compound as a high-value intermediate for researchers engaged in the rational design of next-generation therapeutics.
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